

# Ciraparantag animal models bleeding

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## Compound Focus: Ciraparantag

CAS No.: 1438492-26-2

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## Mechanism of Action

**Ciraparantag** is a small, synthetic, water-soluble molecule designed as a broad-spectrum reversal agent. Its mechanism involves **non-covalent binding** through **charge-charge interactions and hydrogen bonds** to various anticoagulants [1] [2]. This binding physically removes the anticoagulant drugs (including heparins and DOACs) from their intended targets (such as Factor Xa or thrombin), thereby allowing the coagulation cascade to resume normal function [3] [1]. It is important to note that **ciraparantag** does not bind to coagulation factors themselves or to a wide range of other commonly used drugs [1].

## Animal Models of Bleeding

The efficacy of **ciraparantag** has been evaluated in several animal models, primarily focusing on its ability to reduce blood loss. The table below summarizes key findings from the available literature.

Animal Model	Anticoagulant Reversed	Ciraparantag Dose & Route	Key Efficacy Findings
Rat tail transection [1]	Unfractionated Heparin (UFH), Low-Molecular-Weight Heparin (LMWH), Fondaparinux, DOACs (apixaban, rivaroxaban, edoxaban, dabigatran) [1]	Single IV dose (specific doses not detailed in results)	Significantly reduced blood loss when administered at peak anticoagulant concentration, both before and after a bleeding injury [1].
Rat liver laceration [1]	UFH, LMWH, Fondaparinux, DOACs (apixaban, rivaroxaban, edoxaban, dabigatran) [1]	Single IV dose (specific doses not detailed in results)	Significantly reduced blood loss when administered at peak anticoagulant concentration, both before and after a bleeding injury [1].
Ex vivo human blood [3]	UFH, LMWH, Fondaparinux, DOACs (apixaban, rivaroxaban, edoxaban, dabigatran) [3]	Not Applicable	Consistently reversed the anticoagulant effects of all tested agents [3].

## Experimental Protocols & Key Clinical Findings

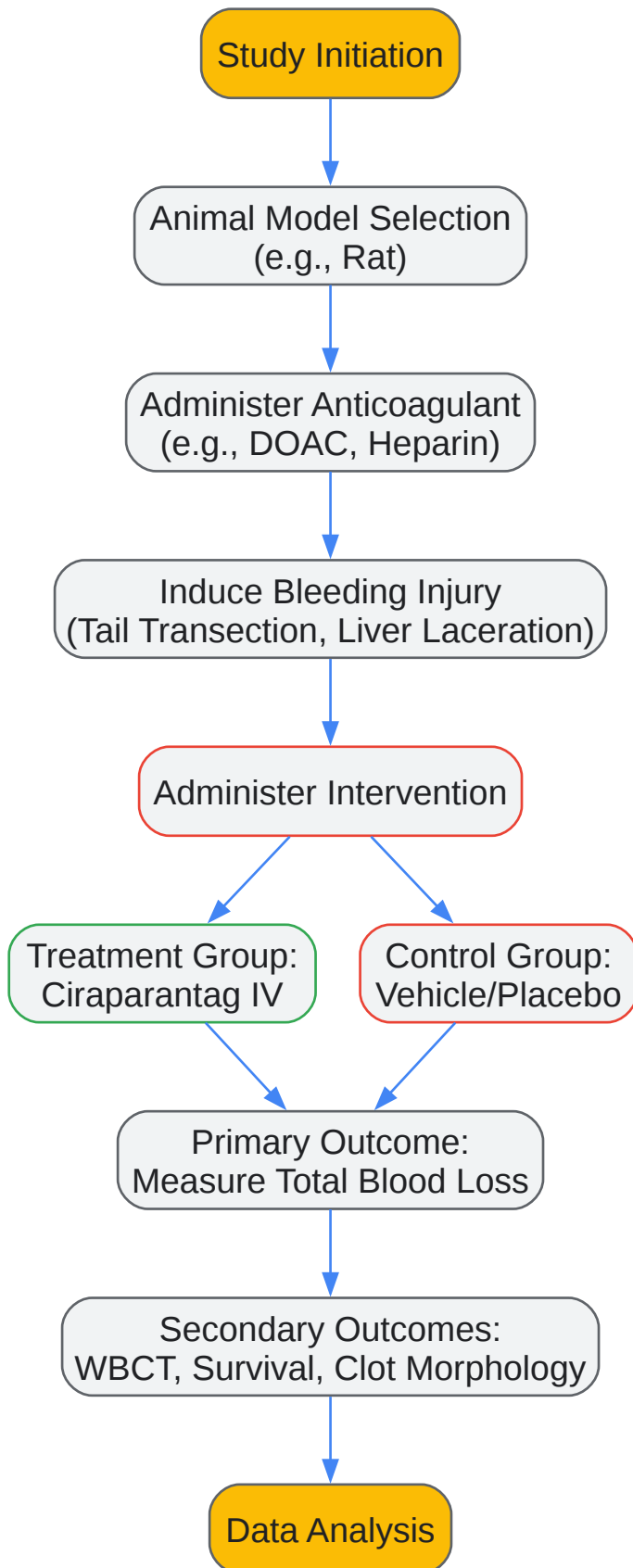
For researchers, understanding the transition from animal models to human studies and the specific assays required is crucial.

- **Preclinical to Clinical Translation:** The animal studies established proof-of-concept that **ciraparantag** could reduce blood loss from a standardized injury under the influence of various anticoagulants [1]. This supported its progression into human clinical trials.
- **Critical Methodological Note on Coagulation Assays:** A key finding during clinical development was that **standard plasma-based coagulation assays (e.g., PT, aPTT, anti-Xa) are unsuitable** for measuring **ciraparantag**'s activity. This is because the reagents used in these tests (such as sodium citrate, kaolin, or celite) disrupt the bond between **ciraparantag** and the anticoagulant, freeing the anticoagulant and making the plasma appear non-reversed [3] [2]. Consequently, the **manual Whole Blood Clotting Time (WBCT)** was adopted as the primary efficacy measure in clinical trials, as it does not use activators or anticoagulants that interfere with the mechanism [3] [2].
- **Summary of Key Human Trial Results:**
  - **In healthy subjects** taking edoxaban, a single IV dose of 100-300 mg **ciraparantag** demonstrated **full reversal within 10 minutes**, sustained for **24 hours**. Clot fibrin structure, assessed by scanning electron microscopy, was restored to normal within 30 minutes [3].

- **In healthy elderly subjects** at steady-state dosing of apixaban or rivaroxaban, sustained reversal was achieved with **60 mg** and **180 mg** of **ciraparantag**, respectively. Reversal was defined as WBCT returning to within 10% of baseline [2].

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for a preclinical efficacy study of **ciraparantag** in an animal bleeding model, based on the described methodologies.



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Preclinical animal study workflow for evaluating **ciraparantag**'s efficacy in reversing anticoagulation and reducing blood loss.

## Conclusion

In summary, the existing data from animal models and early human trials indicates that **ciraparantag** is a promising universal reversal agent. Its broad activity against multiple anticoagulant classes and rapid onset of action address a significant clinical need.

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## References

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